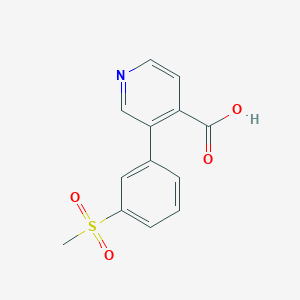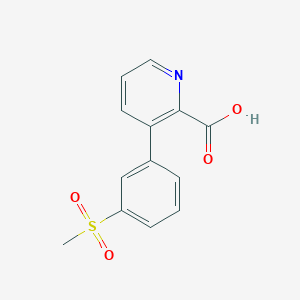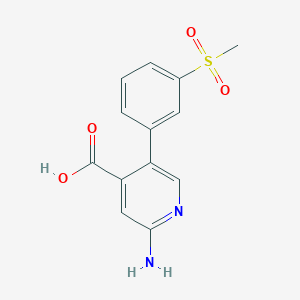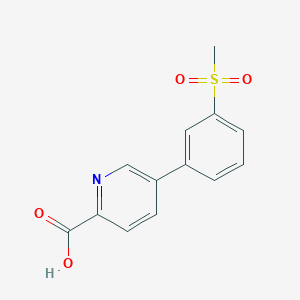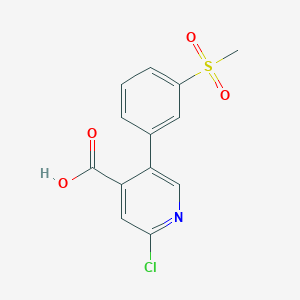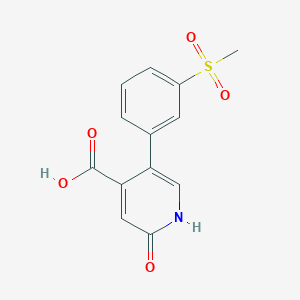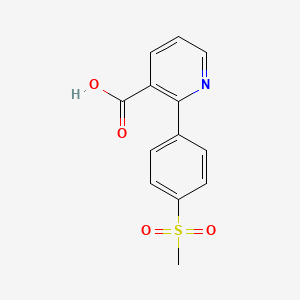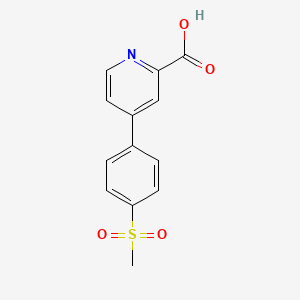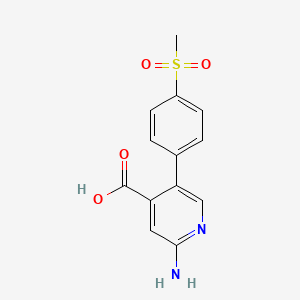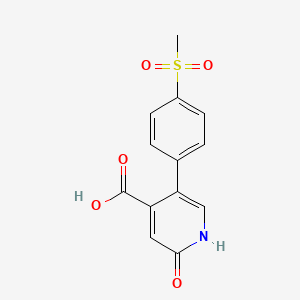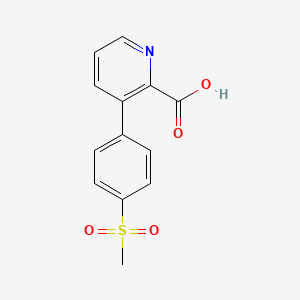
3-(4-Methylsulfonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylsulfonylphenyl)picolinic acid (MSPPA) is an organic compound with the molecular formula C7H8NO4S. It is a white, crystalline solid that is widely used in scientific research and laboratory experiments. MSPPA is also known by its CAS number 537-11-5 and is often referred to as picolinic acid. It is a versatile compound that has a wide range of applications in biochemistry and physiology.
Mecanismo De Acción
3-(4-Methylsulfonylphenyl)picolinic acid, 95% acts as a substrate for the enzyme picolinic acid hydrolase. This enzyme catalyzes the hydrolysis of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% to form picolinic acid and 4-methylsulfonylphenol. This reaction is important for the production of various biochemicals and pharmaceuticals.
Biochemical and Physiological Effects
3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme picolinic acid hydrolase. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to the use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, it is a toxic compound and should be handled with care.
Direcciones Futuras
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in scientific research is expected to continue to expand in the future. It is likely that new applications for 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be discovered in the areas of drug development, biochemistry, and physiology. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(4-Methylsulfonylphenyl)picolinic acid, 95%. Finally, it is possible that new methods for synthesizing 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be developed in the future.
Métodos De Síntesis
3-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of an acid catalyst. This reaction yields a white crystalline solid with a purity of 95%. Another method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of a base catalyst. This method yields a white crystalline solid with a purity of 80%.
Aplicaciones Científicas De Investigación
3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and for the preparation of metal complexes. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in the development of diagnostic tests and in the production of biochemicals.
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWURFVNOQFFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

